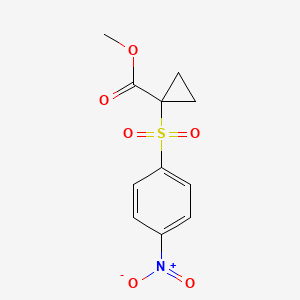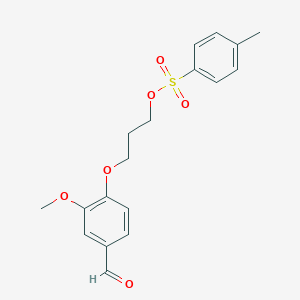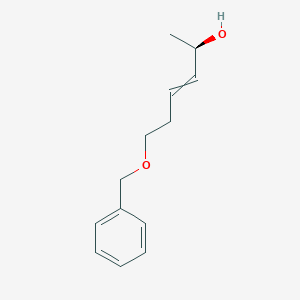![molecular formula C18H22O2 B12544400 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene CAS No. 674336-48-2](/img/structure/B12544400.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 . It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2-methylpropane-1,3-diyl group with oxymethylene linkages. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds through the formation of oxymethylene linkages, resulting in the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction parameters and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
Aplicaciones Científicas De Investigación
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The oxymethylene linkages and benzene rings play a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1-Methyl-1,3-propanediyl)bisbenzene
- 1,1’-(3-Methyl-1-propene-1,3-diyl)bisbenzene
- 2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is unique due to its specific oxymethylene linkages and the presence of a 2-methylpropane-1,3-diyl group. These structural features confer distinct chemical and physical properties, making it different from other similar compounds.
Propiedades
Número CAS |
674336-48-2 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(2-methyl-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C18H22O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Clave InChI |
SZNXPYMNYFUDOT-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)


![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)

